
3-(Piperazin-1-yl)pentanenitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-yl)pentanenitrile dihydrochloride is a chemical compound with the CAS Number: 2230807-40-4 . It has a molecular formula of C9H19Cl2N3 and a molecular weight of 240.17.
Molecular Structure Analysis
The Inchi Code for 3-(Piperazin-1-yl)pentanenitrile dihydrochloride is 1S/C9H17N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
- Synthesis and Anti-Bone Cancer Activity : A heterocyclic compound, structurally similar to 3-(Piperazin-1-yl)pentanenitrile dihydrochloride, was synthesized and evaluated for its in vitro anti-cancer activities against human bone cancer cell lines. This study contributes to understanding the potential use of piperazine derivatives in cancer treatment (Lv et al., 2019).
Molecular Docking Studies
- Novel Bis(pyrazole-benzofuran) Hybrids with Piperazine Linker : A study focused on synthesizing and evaluating novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, for their antibacterial and cytotoxic activities. The study highlights the role of piperazine derivatives in developing new antimicrobial agents (Mekky & Sanad, 2020).
Safety and Hazards
The safety information available indicates that 3-(Piperazin-1-yl)pentanenitrile dihydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
As for future directions, more research is needed to fully understand the potential applications and mechanisms of action of 3-(Piperazin-1-yl)pentanenitrile dihydrochloride. Given the wide range of biological activities of piperazine derivatives, it’s possible that this compound could have potential uses in various fields of study .
Propiedades
IUPAC Name |
3-piperazin-1-ylpentanenitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHNTPSJJSUSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)pentanenitrile dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

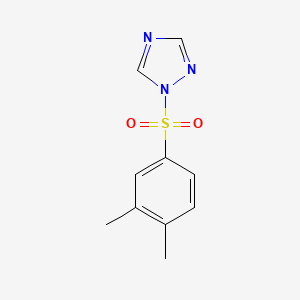

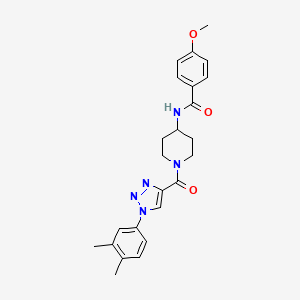
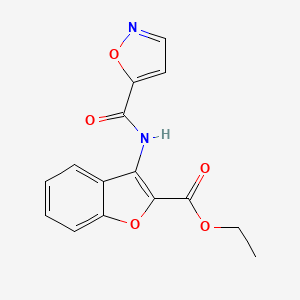
![2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2685440.png)
![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2685443.png)
![N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2685444.png)
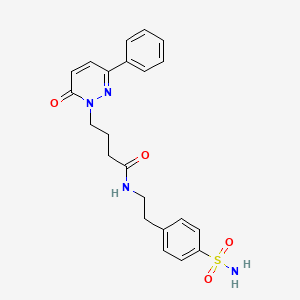
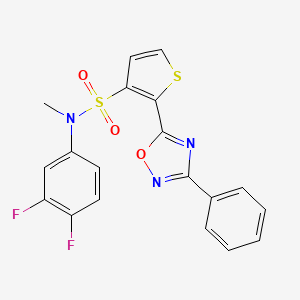
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2685455.png)
